molecular formula Ge3N4 B080190 Germanium nitride CAS No. 12065-36-0

Germanium nitride

Katalognummer B080190
CAS-Nummer: 12065-36-0
Molekulargewicht: 273.9 g/mol
InChI-Schlüssel: BIXHRBFZLLFBFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis:The synthesis of germanium nitride typically involves the thermal ammonolysis of germanium compounds. For instance, the preparation of Ge₃N₄ powder can be achieved by the thermal ammonolysis of GeO₂ under a flow of NH₃ at high temperatures (Maeda, Saito, Inoue, & Domen, 2007). Other methods include the reaction of germanium with molecular nitrogen under high pressures and temperatures to synthesize different phases of germanium nitride (Serghiou, Miehe, Tschauner, Zerr, & Boehler, 1999).

Molecular Structure Analysis:Germanium nitride exists in different crystalline forms, with the cubic spinel phase (space-group Fd3m) being one of them. This phase contains Ge-N octahedra and tetrahedra in a 2:1 ratio (Serghiou et al., 1999). Another study on calcium germanium nitrides revealed compounds like Ca2GeN2 and Ca4GeN4, which contain GeN2(4-) units and isolated GeN4(8-) tetrahedra, respectively (Clarke & Disalvo, 2000).

Chemical Reactions and Properties:Germanium nitride's reactivity and chemical properties are influenced by its crystal structure and bonding features. For instance, the Ge and N atoms in high-pressure ionic crystal phases of germanium nitride exhibit weak covalent bonds due to the binding effect of electronic clouds from Ge_p orbitals (Liu et al., 2018).

Physical Properties Analysis:The physical properties of germanium nitride include its activity as a photocatalyst for overall water splitting. The activity and stability of Ge₃N₄ as a photocatalyst are dependent on its structural properties, such as crystallinity (Maeda et al., 2007).

Chemical Properties Analysis:The electronic structure of germanium nitride, especially in different phases like α, β, and γ-Ge₃N₄, has been a subject of interest due to its potential application as gate dielectrics. The band gaps and static dielectric constants of these phases vary, indicating their suitability for different technological applications (Yang, Wang, Feng, Peng, & Sun, 2007).

Wissenschaftliche Forschungsanwendungen

  • Optoelectronic Properties and Cutting Tools : Germanium nitride's ultrahigh hardness and high thermal stability against decomposition in different environments suggest potential applications as cutting tools. Its interesting optoelectronic properties may also lead to applications in light-emitting diodes (LEDs) (Zerr et al., 2006).

  • Photocatalysis for Water Splitting : Beta-Ge3N4 dispersed with RuO2 nanoparticles has been identified as a non-oxide photocatalyst for the stoichiometric decomposition of H2O into H2 and O2. This discovery opens new opportunities for progress in the development of visible light-driven photocatalysis (Sato et al., 2005).

  • High-Pressure and High-Temperature Synthesis : A new cubic spinel phase of germanium nitride containing Ge–N octahedra and tetrahedra was synthesized at ultrahigh pressures and temperatures, indicating the potential for novel material creation under extreme conditions (Serghiou et al., 1999).

  • Gate Insulators in Semiconductors : Germanium nitride films have been used as gate insulators for indium phosphide metal-insulator-semiconductor field-effect transistors, indicating their potential in semiconductor applications (Johnson & Kapoor, 1991).

  • Surface Passivation of Radiation Detectors : Investigations into the properties of germanium nitride and oxynitride films have revealed their potential as passivation layers for germanium-based radiation detectors, indicating their importance in enhancing the performance of these devices (Maggioni et al., 2017).

  • Strain Engineering in Photonics : Germanium nitride has been used in conjunction with silicon nitride stressor layers to convert germanium from an indirect to a direct band-gap material, demonstrating its role in strain engineering for photonics applications (Kurdi et al., 2016).

  • Diffusion Barrier Layer : Pure amorphous Ge3N4 films formed by direct nitridation of germanium substrates have shown potential as a passivation layer and a diffusion barrier layer against oxygen for germanium metal-insulator-semiconductor field-effect transistor applications (Maeda et al., 2006).

Safety And Hazards

Germanium Nitride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

InChI

InChI=1S/Ge3N4/c4-1-7(2-5)3-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHRBFZLLFBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ge]N([Ge]#N)[Ge]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ge3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germanium nitride

CAS RN

12065-36-0
Record name Germanium nitride (Ge3N4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Citations

For This Compound
799
Citations
T Maeda, M Nishizawa, Y Morita, S Takagi - Applied physics letters, 2007 - pubs.aip.org
The authors investigate the electrical properties of germanium nitride interfacial layers for germanium metal-insulator-semiconductor (Ge MIS) structures with Hf O 2 high-k dielectrics. A …
Number of citations: 115 pubs.aip.org
N Pereira, M Balasubramanian, L Dupont… - Journal of The …, 2003 - iopscience.iop.org
… In this paper, we examine germanium nitride as negative electrode material. We previously reported that exhibits high capacity, 500 mAh/g, and good cycling stability, 21 …
Number of citations: 106 iopscience.iop.org
M Yang, SJ Wang, YP Feng, GW Peng… - Journal of applied …, 2007 - pubs.aip.org
First-principles calculations based on density-functional theory and the local-density approximation have been used to investigate structural, electronic, and optical properties of α⁠, β⁠, …
Number of citations: 52 pubs.aip.org
T Maeda, T Yasuda, M Nishizawa, N Miyata… - Journal of applied …, 2006 - pubs.aip.org
… in the quality of fabricated germanium nitride films. In this … germanium nitride films and their film structures. After that, we show the results of the characterization of the germanium nitride …
Number of citations: 83 pubs.aip.org
H Yamane, FJ DiSalvo - Journal of alloys and compounds, 1996 - Elsevier
… The present paper describes the preparation and crystal structure of a new barium germanium nitride, Ba3Ge2N2 which contains Zintl anions of ~I Ge2-zigzag chains and a bent …
Number of citations: 48 www.sciencedirect.com
H He, T Sekine, T Kobayashi, K Kimoto - Journal of Applied Physics, 2001 - pubs.aip.org
The phase transformation behavior of hexagonal germanium nitride, including both α- and β- Ge 3 N 4 , has been studied under shock wave compression. The shock compressed …
Number of citations: 52 pubs.aip.org
K Maeda, N Saito, Y Inoue, K Domen - Chemistry of materials, 2007 - ACS Publications
Germanium nitride (Ge 3 N 4 ) powder prepared by thermal ammonolysis of GeO 2 is examined as a photocatalyst for overall water splitting. Nitridation of GeO 2 under a flow of NH 3 at …
Number of citations: 63 pubs.acs.org
AA Mikhaylov, AG Medvedev, DA Grishanov… - International Journal of …, 2023 - mdpi.com
… full recovery of the original germanium nitride Ge 3 N 4 was … germanium nitride coating and graphene oxide could be responsible for the favorable reversibility of the germanium nitride …
Number of citations: 1 www.mdpi.com
Q Hua, J Rosenberg, J Ye, ES Yang - Journal of Applied Physics, 1982 - pubs.aip.org
… 11 In our case, the germanium nitride crystallites are … centers for crystallization of germanium nitride. Under appropriate … refractive index of the germanium nitride films with growth time. …
Number of citations: 35 pubs.aip.org
MP Shemkunas, WT Petuskey… - Journal of materials …, 2004 - cambridge.org
Hardness, elasticity, and fracture toughness of polycrystalline spinel germanium nitride and tin … Kimoto, Phase transformation of germanium nitride (Ge3N4) under shock wave compres- …
Number of citations: 35 www.cambridge.org

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